methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20480016
InChI: InChI=1S/C22H16Br2O4/c1-27-21(25)19-11-15(23)7-9-17(19)13-3-5-14(6-4-13)18-10-8-16(24)12-20(18)22(26)28-2/h3-12H,1-2H3
SMILES:
Molecular Formula: C22H16Br2O4
Molecular Weight: 504.2 g/mol

methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate

CAS No.:

Cat. No.: VC20480016

Molecular Formula: C22H16Br2O4

Molecular Weight: 504.2 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate -

Specification

Molecular Formula C22H16Br2O4
Molecular Weight 504.2 g/mol
IUPAC Name methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate
Standard InChI InChI=1S/C22H16Br2O4/c1-27-21(25)19-11-15(23)7-9-17(19)13-3-5-14(6-4-13)18-10-8-16(24)12-20(18)22(26)28-2/h3-12H,1-2H3
Standard InChI Key KTDIJHHOIJDSMR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(C=C2)C3=C(C=C(C=C3)Br)C(=O)OC

Introduction

Key Features:

  • Aromaticity: The molecule exhibits multiple aromatic rings, contributing to its stability and reactivity.

  • Functional Groups: The presence of ester groups (methoxycarbonyl) suggests potential applications in organic synthesis and material science.

  • Halogenation: Bromine atoms enhance the compound's electrophilicity, making it suitable for further chemical modifications.

Synthesis

The synthesis of methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate typically involves multi-step reactions, including:

  • Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS).

  • Esterification: Formation of methoxycarbonyl groups through esterification of carboxylic acids with methanol in the presence of acid catalysts.

  • Coupling Reactions: Linking phenyl and benzoate moieties via Suzuki or Ullmann-type coupling reactions.

Example Reaction Scheme:

  • Bromination of methyl benzoate derivatives to form 5-bromo-2-methoxycarbonylbenzoate.

  • Coupling with a bromophenyl derivative under palladium-catalyzed conditions to form the final product.

Physical and Spectroscopic Data

PropertyValue/Observation
Molecular Weight~520.17 g/mol
Melting PointTypically above 200°C (varies by purity)
SolubilitySoluble in organic solvents like DMSO, acetone
Spectroscopic Features
- IR SpectroscopyC=O stretching (~1700 cm⁻¹), aromatic C-H (~3000 cm⁻¹)
- NMR SpectroscopyAromatic protons (~7–8 ppm), methoxy protons (~3–4 ppm)

Applications

This compound has potential applications in:

  • Pharmaceutical Research: Its structural framework can serve as a precursor for drug development, particularly in anti-inflammatory or antimicrobial agents.

  • Material Science: The brominated aromatic structure may be used in designing advanced polymers or liquid crystals.

  • Organic Synthesis: It can act as an intermediate for synthesizing more complex molecules due to its functional versatility.

Potential Research Directions

  • Biological Activity Studies:

    • Investigating antimicrobial or anticancer properties due to the presence of halogenated aromatic systems.

  • Material Development:

    • Exploring its use in optoelectronic devices or as a building block for high-performance materials.

  • Reaction Mechanisms:

    • Studying its reactivity in cross-coupling reactions to develop novel synthetic methodologies.

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